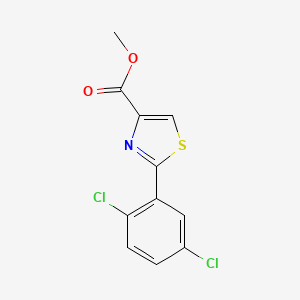
4,6-Dichloro-2-(2-methylpropyl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-isobutylpyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are widely studied due to their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the isobutyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-isobutylpyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups introduced at the 4 and 6 positions, enhancing their pharmacological properties .
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-isobutylpyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-isobutylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine
- 2,4-Dichloro-6-methylpyrimidine
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
Uniqueness
4,6-Dichloro-2-isobutylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group at the 2-position enhances its lipophilicity and potential bioavailability compared to other similar compounds .
Propiedades
Número CAS |
61457-01-0 |
|---|---|
Fórmula molecular |
C8H11Cl2N3 |
Peso molecular |
220.10 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2-methylpropyl)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-4(2)3-5-12-7(9)6(11)8(10)13-5/h4H,3,11H2,1-2H3 |
Clave InChI |
YDSPQGBGQKNQKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=C(C(=N1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)
![6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333687.png)

![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)


![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)



![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)


